molecular formula C20H21N3O B1671752 Imidafenacin CAS No. 17010-16-5

Imidafenacin

Cat. No. B1671752
CAS RN: 17010-16-5
M. Wt: 319.4 g/mol
InChI Key: SQKXYSGRELMAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868183B2

Procedure details

Into a mixture of 32 mL of 1 mol/L hydrochloric acid and 101 mL of purified water, 13.3 g (32.0 mmol) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate obtained in Example 3 were dissolved, and 1.33 g of activated charcoal were added. After stirring for 1 hour, the mixture was filtered through 4 cm-size Kiriyama funnel, in which 2.66 g of cellulose powder was laid and washed with 13 mL of purified water. To the filtrate and washed solutions 130 mL of ethanol were added, and, under stirrings 48 mL of 2 mol/L sodium hydroxide solution were added to neutralize the solution and crystallize out of the solution. After stirring for 1 hour at an inner temperature of below 15° C. under cooling with ice water, the crystals were collected by filtration and washed with 50 mL of 40% ethanol, then with each 200 mL of purified water five times (fifth washed solution: pH 8.80). Into 53 mL of ethanol, 10.6 g of wet crystals were dissolved completely by heating, and the solution was stirred for 1 hour at room temperature to crystallize out of the solution, followed by cooling with ice water. After stirring for 1 hour at an inner temperature of below 15° C., the crystals were collected by filtration and washed with 5 mL of ethanol. The crystals were dried for 3 hours at 60° C. under reduced pressure (vacuum pump) to obtain 7.80 g (yield: 76.3%) of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide as white crystalline powder.
Quantity
32 mL
Type
reactant
Reaction Step One
Name
4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.P(O)(O)(O)=O.[CH3:7][C:8]1[N:9]([CH2:13][CH2:14][C:15]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16]([NH2:18])=[O:17])[CH:10]=[CH:11][N:12]=1.C>O>[CH3:7][C:8]1[N:9]([CH2:13][CH2:14][C:15]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:16]([NH2:18])=[O:17])[CH:10]=[CH:11][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Name
4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide phosphate
Quantity
13.3 g
Type
reactant
Smiles
P(=O)(O)(O)O.CC=1N(C=CN1)CCC(C(=O)N)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
101 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through 4 cm-size Kiriyama funnel, in which 2.66 g of cellulose powder
WASH
Type
WASH
Details
washed with 13 mL of purified water
WASH
Type
WASH
Details
To the filtrate and washed solutions 130 mL of ethanol
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
under stirrings 48 mL of 2 mol/L sodium hydroxide solution were added
CUSTOM
Type
CUSTOM
Details
crystallize out of the solution
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at an inner temperature of below 15° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice water
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with 50 mL of 40% ethanol
DISSOLUTION
Type
DISSOLUTION
Details
Into 53 mL of ethanol, 10.6 g of wet crystals were dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
by heating
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to crystallize out of the solution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice water
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at an inner temperature of below 15° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with 5 mL of ethanol
CUSTOM
Type
CUSTOM
Details
The crystals were dried for 3 hours at 60° C. under reduced pressure (vacuum pump)
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N(C=CN1)CCC(C(=O)N)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.